![molecular formula C6H6N2OS B13830344 Acetylpyrimidinethione](/img/structure/B13830344.png)
Acetylpyrimidinethione
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Overview
Description
Acetylpyrimidinethione is a heterocyclic compound that contains a pyrimidine ring with an acetyl group and a thione group. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetylpyrimidinethione typically involves the reaction of pyrimidine derivatives with acetylating agents and sulfur sources. One common method is the reaction of 2-aminopyrimidine with acetic anhydride and elemental sulfur under reflux conditions. This reaction yields this compound as the main product . Another method involves the use of thiourea as a sulfur source, where 2-aminopyrimidine reacts with acetic anhydride and thiourea in the presence of a base such as sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, reaction time, and the molar ratio of reactants. Additionally, the use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
Acetylpyrimidinethione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The acetyl group can be reduced to an alcohol or removed entirely.
Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with different functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide or N-chlorosuccinimide.
Major Products Formed
Oxidation: Sulfoxide and sulfone derivatives.
Reduction: Alcohol derivatives or deacetylated products.
Substitution: Halogenated or alkylated pyrimidine derivatives.
Scientific Research Applications
Chemical Properties and Structure
Acetylpyrimidinethione is characterized by its pyrimidine ring structure, which is known for its biological activity. The presence of the thione functional group contributes to its reactivity and potential applications in synthesizing other compounds.
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of this compound derivatives in anticancer research. For instance, compounds derived from this compound have shown promising cytotoxic effects against various cancer cell lines, including human colorectal carcinoma (HCT-116) and hepatocellular carcinoma (HepG-2) cells. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation .
Pharmacological Studies
Pharmacological evaluations indicate that this compound exhibits a range of biological activities, including antimicrobial and anti-inflammatory properties. These effects are attributed to its ability to modulate oxidative stress pathways and inhibit specific enzymes involved in inflammation .
Agricultural Applications
Pesticidal Properties
this compound has been investigated for its potential as a pesticide. Its derivatives have demonstrated effectiveness against various agricultural pests and pathogens, suggesting that they could serve as environmentally friendly alternatives to conventional pesticides. Field studies have shown a reduction in pest populations when treated with formulations containing this compound .
Plant Growth Promotion
In addition to pest control, this compound has been noted for its ability to enhance plant growth. Research indicates that it can stimulate root development and improve nutrient uptake in crops, leading to increased yields .
Material Science
Polymer Chemistry
this compound's unique chemical properties allow it to be used as a monomer in polymer synthesis. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for various industrial applications .
Nanotechnology
The compound has also found applications in nanotechnology, particularly in the development of nanocomposites. These materials exhibit improved electrical conductivity and mechanical strength, which are essential for electronic and structural applications .
Case Study 1: Anticancer Research
A study conducted on this compound derivatives revealed significant antiproliferative activity against HCT-116 and HepG-2 cell lines. The MTT assay demonstrated IC50 values indicating effective cytotoxicity, paving the way for further development of these compounds as potential anticancer agents .
Case Study 2: Agricultural Impact
Field trials involving this compound-based pesticides showed a marked decrease in aphid populations on treated crops compared to untreated controls. This study underscores the compound's potential as a sustainable agricultural solution that minimizes chemical residues while effectively managing pest populations .
Mechanism of Action
The mechanism of action of acetylpyrimidinethione involves its interaction with specific molecular targets and pathways. The thione group can interact with metal ions and enzymes, potentially inhibiting their activity. The acetyl group can undergo hydrolysis, releasing acetic acid, which may contribute to the compound’s biological effects. Additionally, the pyrimidine ring can interact with nucleic acids and proteins, affecting their function and stability .
Comparison with Similar Compounds
Similar Compounds
Pyrimidinethione: Lacks the acetyl group but has similar thione functionality.
Acetylpyrimidine: Lacks the thione group but has similar acetyl functionality.
Thienopyrimidine: Contains a fused thiophene ring with a pyrimidine ring
Uniqueness
Acetylpyrimidinethione is unique due to the presence of both acetyl and thione groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse applications and interactions with various molecular targets, making it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C6H6N2OS |
---|---|
Molecular Weight |
154.19 g/mol |
IUPAC Name |
1-(2-sulfanylidene-1H-pyrimidin-6-yl)ethanone |
InChI |
InChI=1S/C6H6N2OS/c1-4(9)5-2-3-7-6(10)8-5/h2-3H,1H3,(H,7,8,10) |
InChI Key |
AEYPYFMQLZMLGX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=NC(=S)N1 |
Origin of Product |
United States |
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